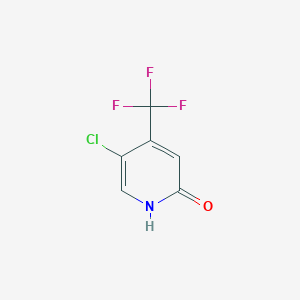

5-Chloro-4-trifluoromethyl-pyridin-2-OL

Description

BenchChem offers high-quality 5-Chloro-4-trifluoromethyl-pyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-trifluoromethyl-pyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOATDJHBDFKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-trifluoromethyl-pyridin-2-OL

This guide provides a comprehensive overview of the synthetic pathways for 5-Chloro-4-trifluoromethyl-pyridin-2-OL, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro, trifluoromethyl, and hydroxyl moieties on the pyridine ring presents unique synthetic challenges and opportunities. This document will explore two primary, scientifically-grounded synthetic routes, offering detailed experimental insights and discussing the chemical principles that underpin these methodologies.

Introduction: The Significance of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Coupled with a chlorine atom and a hydroxyl group, as in 5-Chloro-4-trifluoromethyl-pyridin-2-OL, the resulting molecule offers multiple points for further functionalization, making it a highly valuable intermediate. This guide will provide researchers and drug development professionals with a robust understanding of its synthesis.

Proposed Synthetic Pathways

Two logical and scientifically sound pathways for the synthesis of 5-Chloro-4-trifluoromethyl-pyridin-2-OL are presented here. The first route focuses on the construction of a key pyridin-2-ol intermediate followed by regioselective chlorination. The second, alternative pathway involves the synthesis of a dichlorinated pyridine precursor with subsequent selective hydrolysis.

Pathway 1: Cyclocondensation followed by Regioselective Chlorination

This pathway commences with the construction of the core pyridine ring system, establishing the trifluoromethyl and hydroxyl groups, followed by the strategic introduction of the chlorine atom at the 5-position.

Workflow for Pathway 1

Caption: Synthetic workflow for Pathway 1.

Step 1: Synthesis of the Key Intermediate, 2-Hydroxy-4-trifluoromethylpyridine

A robust method for the synthesis of 2-hydroxy-4-trifluoromethylpyridine has been detailed in the patent literature.[2] This multi-step process begins with readily available starting materials and culminates in a cyclocondensation reaction to form the desired pyridin-2-ol ring.

Experimental Protocol: Synthesis of 2-Hydroxy-4-trifluoromethylpyridine [2]

-

Part A: Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one:

-

To a solution of vinyl n-butyl ether and pyridine in dichloromethane at -10°C, trifluoroacetic anhydride is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is then cooled, filtered, and the filtrate is washed with water.

-

The organic layer is dried and concentrated under reduced pressure to yield the product.

-

-

Part B: Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate:

-

Trimethylphosphonoacetate is dissolved in methanol and cooled to -10°C.

-

A solution of sodium methoxide in methanol is added dropwise under a nitrogen atmosphere.

-

The product from Part A, 4-butoxy-1,1,1-trifluoro-3-en-2-one, is then added dropwise.

-

The reaction is warmed to room temperature and stirred for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water and extracted with petroleum ether. The organic layer is dried and concentrated.

-

-

Part C: Cyclocondensation to 2-Hydroxy-4-trifluoromethylpyridine:

-

The product from Part B is mixed with ammonium acetate and formamide.

-

The mixture is heated to 160°C for 8 hours under a nitrogen atmosphere.

-

After cooling, water and a saturated sodium chloride solution are added, leading to the precipitation of the product.

-

The solid is collected by filtration and dried under vacuum to yield 2-hydroxy-4-trifluoromethylpyridine.

-

Step 2: Regioselective Chlorination of 2-Hydroxy-4-trifluoromethylpyridine

The hydroxyl group of the pyridin-2-one tautomer is an activating group, directing electrophilic substitution to the positions ortho and para to it. In this case, the 3- and 5-positions are activated. The trifluoromethyl group at the 4-position is a deactivating group, which will sterically and electronically hinder substitution at the 3-position, thereby favoring chlorination at the 5-position.

Common electrophilic chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed for this transformation.[3]

Experimental Protocol: Chlorination of 2-Hydroxy-4-trifluoromethylpyridine

-

2-Hydroxy-4-trifluoromethylpyridine is dissolved in a suitable inert solvent, such as dichloromethane or chloroform.

-

A chlorinating agent (e.g., 1.1 equivalents of sulfuryl chloride) is added dropwise at a controlled temperature, typically 0°C to room temperature.

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water or a mild base.

-

The organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield 5-Chloro-4-trifluoromethyl-pyridin-2-OL.

Table 1: Summary of Reagents and Conditions for Pathway 1

| Step | Starting Materials | Key Reagents | Solvent | Temperature | Yield |

| 1A | Vinyl n-butyl ether, Trifluoroacetic anhydride | Pyridine | Dichloromethane | -10°C to RT | High |

| 1B | 4-Butoxy-1,1,1-trifluoro-3-en-2-one, Trimethylphosphonoacetate | Sodium methoxide | Methanol | -10°C to RT | High |

| 1C | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate | Ammonium acetate | Formamide | 160°C | Good |

| 2 | 2-Hydroxy-4-trifluoromethylpyridine | Sulfuryl chloride | Dichloromethane | 0°C to RT | Moderate to Good |

Pathway 2: Synthesis of a Dichlorinated Precursor and Selective Hydrolysis

An alternative approach involves the synthesis of a 2,5-dichloro-4-(trifluoromethyl)pyridine intermediate, followed by the selective hydrolysis of the chlorine atom at the 2-position. The chlorine at the 2-position of a pyridine ring is generally more susceptible to nucleophilic substitution than a chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.[4]

Workflow for Pathway 2

Caption: Synthetic workflow for Pathway 2.

Step 1: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyridine

This intermediate can be prepared from the previously synthesized 2-hydroxy-4-trifluoromethylpyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyridine

-

Part A: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine:

-

2-Hydroxy-4-trifluoromethylpyridine is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.[2]

-

The reaction mixture is heated to reflux.

-

After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized.

-

The product is extracted with an organic solvent, dried, and purified.

-

-

Part B: Chlorination of 2-Chloro-4-(trifluoromethyl)pyridine:

-

The resulting 2-chloro-4-(trifluoromethyl)pyridine is subjected to electrophilic chlorination. This can be achieved using chlorine gas with a Lewis acid catalyst or other strong chlorinating agents.

-

The reaction conditions need to be carefully controlled to favor monochlorination at the 5-position.

-

Step 2: Selective Hydrolysis

The selective hydrolysis of the 2-chloro group in the presence of the 5-chloro group is the key step in this pathway. This is typically achieved by treatment with a base, such as sodium hydroxide, in a suitable solvent system.

Experimental Protocol: Selective Hydrolysis of 2,5-Dichloro-4-(trifluoromethyl)pyridine

-

2,5-Dichloro-4-(trifluoromethyl)pyridine is dissolved in a solvent mixture, such as aqueous dioxane or DMSO.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added.

-

The reaction mixture is heated to promote the nucleophilic aromatic substitution. The temperature and reaction time are critical for selectivity.

-

The reaction is monitored for the formation of the desired product and the disappearance of the starting material.

-

After completion, the reaction mixture is cooled and acidified to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 5-Chloro-4-trifluoromethyl-pyridin-2-OL.

Table 2: Summary of Reagents and Conditions for Pathway 2

| Step | Starting Materials | Key Reagents | Solvent | Temperature | Yield |

| 1A | 2-Hydroxy-4-trifluoromethylpyridine | POCl₃ or SOCl₂ | Neat or with DMF | Reflux | High |

| 1B | 2-Chloro-4-(trifluoromethyl)pyridine | Cl₂ gas, Lewis acid | Chlorinated solvent | Elevated | Moderate |

| 2 | 2,5-Dichloro-4-(trifluoromethyl)pyridine | Sodium Hydroxide | Aqueous Dioxane/DMSO | Elevated | Moderate to Good |

Conclusion

The synthesis of 5-Chloro-4-trifluoromethyl-pyridin-2-OL can be effectively achieved through two strategic pathways. Pathway 1, involving the early formation of the pyridin-2-ol ring followed by regioselective chlorination, offers a more direct approach to the final product, leveraging the directing effects of the existing substituents. Pathway 2 provides a viable alternative, relying on the differential reactivity of the chloro-substituents in a dichlorinated intermediate. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes are grounded in well-established principles of organic synthesis and provide a solid foundation for the production of this valuable chemical intermediate.

References

-

Yoshikazu Tsukamoto, and Mitsuru Nakamura. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 3, 2021, pp. 333-345, [Link].

- Jiangsu Province Agricultural Hormone Engineering and Technology Research Center Co., Ltd. "Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.

-

Comins, Daniel L., et al. "PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE." Organic Syntheses, vol. 74, 1997, p. 77, [Link].

- The Dow Chemical Company. "Preparation of \trifluoromethyl\pyridines.

-

Wikipedia. "Organofluorine chemistry." Wikipedia, The Free Encyclopedia, [Link].

- Kharasch, Morris S., and Herbert C. Brown. "Chlorination with sulfuryl chloride." U.S.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloro-4-trifluoromethyl-pyridin-2-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 5-Chloro-4-trifluoromethyl-pyridin-2-ol. A critical aspect of this molecule is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2-one (keto) forms. This document delves into the electronic and steric influences of the chloro and trifluoromethyl substituents on this equilibrium. Furthermore, a detailed conformational analysis, focusing on the rotational barrier of the trifluoromethyl group, is presented. Methodologies for the synthesis and characterization of this compound are outlined, supported by established protocols. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the trifluoromethylpyridine scaffold.

Introduction: The Significance of the Trifluoromethylpyridine Moiety

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2] When incorporated into a pyridine ring, a ubiquitous scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridine derivatives often exhibit enhanced potency and desirable physicochemical characteristics.[2][3]

5-Chloro-4-trifluoromethyl-pyridin-2-ol is a fascinating example of this molecular architecture. Its potential utility is underscored by the prevalence of substituted pyridones in pharmaceuticals, where they exhibit a wide range of biological activities, including antipyretic, anti-inflammatory, and antimicrobial effects.[4] The presence of both a chloro and a trifluoromethyl group on the pyridone ring is anticipated to significantly modulate its electronic properties and, consequently, its biological target interactions. This guide aims to provide a detailed understanding of the fundamental molecular features of this compound, which is essential for its rational application in drug discovery and development.

Molecular Structure: A Tale of Two Tautomers

A central feature of 2-hydroxypyridines is their existence in a dynamic equilibrium with their corresponding 2-pyridone tautomers.[5] This keto-enol tautomerism is a critical determinant of the molecule's structure, reactivity, and intermolecular interactions.[4]

Caption: Tautomeric equilibrium of 5-Chloro-4-trifluoromethyl-pyridin-2-ol.

The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyridine ring and the surrounding solvent environment.[6] For the parent 2-hydroxypyridine, the pyridone form is generally favored in the solid state and in polar solvents, primarily due to the stabilization afforded by intermolecular hydrogen bonding.[5]

The Influence of Chloro and Trifluoromethyl Substituents

The presence of both a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position introduces strong electron-withdrawing effects, which are expected to significantly influence the tautomeric equilibrium.

-

Chlorine Substitution: Studies on chlorinated 2-hydroxypyridines have shown that a chlorine atom at the 5-position strongly stabilizes the enol (hydroxyl) form in the gas phase.[7] This is attributed to the inductive electron withdrawal by the chlorine atom, which increases the acidity of the hydroxyl proton, thereby favoring the enol tautomer.

-

Trifluoromethyl Substitution: The trifluoromethyl group is a potent electron-withdrawing group, and its presence at the 4-position is expected to further influence the electronic distribution within the pyridine ring. This can impact the relative stabilities of the tautomers. Computational studies on related systems have shown that electron-withdrawing substituents can favor the more polar keto form, especially in polar solvents.[8]

Given these opposing influences, the precise position of the tautomeric equilibrium for 5-Chloro-4-trifluoromethyl-pyridin-2-ol in different environments is a subject of considerable interest and likely requires experimental determination or high-level computational analysis.

Predicted Molecular Geometry

Based on computational studies of similar 2-pyridone systems, the following geometric parameters can be anticipated.[6] It is important to note that these are predictive values and would require experimental verification.

| Parameter | Predicted Value (Keto Form) | Predicted Value (Enol Form) |

| C=O Bond Length | ~1.24 Å | N/A |

| C-O Bond Length | N/A | ~1.35 Å |

| C-N Bond Lengths | ~1.38 Å, ~1.42 Å | ~1.34 Å, ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å | ~1.73 Å |

| C-CF3 Bond Length | ~1.52 Å | ~1.51 Å |

These values are estimations based on related structures and should be confirmed experimentally.

Conformational Analysis: The Dance of the Trifluoromethyl Group

The conformation of 5-Chloro-4-trifluoromethyl-pyridin-2-ol is largely dictated by the rotational freedom of the trifluoromethyl group around the C4-CF3 bond.

Caption: Conformational isomers due to CF3 group rotation.

Rotational Barrier of the Trifluoromethyl Group

The intrinsic rotational barrier of a CF3 group attached to an aromatic ring is generally low in the gas phase.[9] For instance, the calculated barrier for CF3 rotation in 3-(trifluoromethyl)phenanthrene in the isolated molecule is only 0.40 kcal/mol.[9] However, in the condensed phase (liquid or solid state), intermolecular interactions can significantly increase this barrier.[10]

For 5-Chloro-4-trifluoromethyl-pyridin-2-ol, the rotational barrier of the CF3 group will be influenced by:

-

Steric Hindrance: The proximity of the chlorine atom at the 5-position and the hydrogen or substituent at the 3-position will create steric hindrance, influencing the preferred rotational conformation of the CF3 group.

-

Electronic Effects: Hyperconjugative interactions between the C-F bonds and the pyridine ring's π-system can also contribute to the rotational barrier.

-

Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding (in the keto form) will play a dominant role in dictating the conformation of the CF3 group.[10]

It is anticipated that the trifluoromethyl group will adopt a staggered conformation relative to the substituents on the pyridine ring to minimize steric repulsion. The precise energy barrier for this rotation would be best determined through a combination of variable-temperature NMR spectroscopy and computational modeling.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of 5-Chloro-4-trifluoromethyl-pyridin-2-ol would follow established methodologies for related trifluoromethylpyridine and pyridone derivatives.

Proposed Synthetic Workflow

A plausible synthetic route would involve a cyclocondensation reaction, a common strategy for constructing pyridone rings.[2][11]

Caption: A proposed synthetic workflow for 5-Chloro-4-trifluoromethyl-pyridin-2-ol.

Step-by-Step Methodology:

-

Condensation: A trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, would be reacted with a suitable nitrogen-containing component, like an enamine or an ammonium salt, to form an open-chain intermediate.[11]

-

Cyclization: The intermediate would then be subjected to cyclization conditions, typically involving a base or acid catalyst, to form the pyridone ring.

-

Chlorination: The resulting 4-trifluoromethyl-pyridin-2-one would then be chlorinated at the 5-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).

-

Purification: The final product would be purified using standard techniques like recrystallization or column chromatography.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the number and connectivity of protons. | The spectrum will show distinct signals for the protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing substituents. The presence of a broad singlet for the N-H proton (keto form) or O-H proton (enol form) would be indicative of the dominant tautomer in the chosen solvent.[12] |

| ¹³C NMR | To identify the carbon skeleton. | The spectrum will show characteristic signals for the carbonyl carbon (in the keto form) and the carbon bearing the trifluoromethyl group. |

| ¹⁹F NMR | To confirm the presence and environment of the trifluoromethyl group. | A singlet corresponding to the three equivalent fluorine atoms of the CF3 group is expected. |

| FT-IR Spectroscopy | To identify key functional groups. | A strong absorption band around 1650-1690 cm⁻¹ would indicate the C=O stretch of the keto form.[12] A broad absorption in the region of 3200-3600 cm⁻¹ would suggest the presence of an O-H or N-H stretch.[13] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The mass spectrum will show the molecular ion peak corresponding to the chemical formula C₆H₃ClF₃NO, confirming the molecular weight. |

| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. | This technique would provide definitive information on bond lengths, bond angles, and the crystal packing, unequivocally identifying the dominant tautomer in the solid state and the conformation of the CF3 group.[14][15] |

Potential Applications and Future Directions

The unique structural and electronic features of 5-Chloro-4-trifluoromethyl-pyridin-2-ol make it a promising candidate for various applications:

-

Drug Discovery: As a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics. The trifluoromethyl and chloro substituents can be strategically utilized to modulate binding affinity and selectivity.

-

Agrochemicals: The trifluoromethylpyridine moiety is a key component in several successful pesticides.[2] This compound could serve as a lead structure for the development of new herbicides, fungicides, or insecticides.

-

Materials Science: The polar nature of the pyridone tautomer and its ability to form hydrogen bonds could be exploited in the design of novel functional materials with specific electronic or self-assembly properties.

Future research should focus on the experimental determination of the tautomeric equilibrium in various solvents, a detailed investigation of its biological activities, and the exploration of its utility as a building block in the synthesis of more complex molecules.

Conclusion

5-Chloro-4-trifluoromethyl-pyridin-2-ol is a molecule of significant interest, characterized by a delicate interplay of tautomerism and conformational isomerism. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents profoundly influences its electronic structure and, consequently, its chemical and biological properties. A thorough understanding of these fundamental molecular characteristics, as outlined in this guide, is paramount for the rational design and development of novel applications in the fields of medicine, agriculture, and materials science.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-170. [Link]

-

El-Faham, A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

Barlin, G. B., & Young, A. C. (1971). Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic, 1261-1265. [Link]

-

McCarthy, M. C., et al. (2021). A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF3)2C=NH. Molecules, 26(18), 5489. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

-

Al-Majid, A. M., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Scientific Reports, 13(1), 12345. [Link]

-

Hu, J., et al. (2015). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Chinese Journal of Chemistry, 33(7), 783-787. [Link]

-

Smulders, M. M. J., et al. (2010). The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study. The Journal of Physical Chemistry A, 114(30), 7893-7903. [Link]

-

Evangelisti, L., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry - A European Journal, 23(23), 5486-5493. [Link]

-

Wang, X., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. The Journal of Physical Chemistry A, 110(11), 3956-3963. [Link]

-

Beckmann, P. A., et al. (2006). CF3 rotation in 3-(trifluoromethyl)phenanthrene. X-ray diffraction and ab initio electronic structure calculations. The Journal of Physical Chemistry A, 110(11), 3947-3955. [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

Tsentidou, I., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Inorganics, 10(11), 195. [Link]

-

Karthick, T., & Balachandran, V. (2015). THEORETICAL STUDY OF THE ELECTRONIC SPECTRA, STATIC FIRST HYPERPOLARIZABILITY AND ANTIRADICAL CAPACITY OF 2-PYRIDONE TAUTOMERS. International Journal of ChemTech Research, 8(4), 1809-1821. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Khanapure, S. P., et al. (2005). 5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(11), 3930-3934. [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

University of the Western Cape. (n.d.). Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. [Link]

-

Beier, P., et al. (2023). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]

-

Fandan, R., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry - A European Journal, 27(64), 15951-15956. [Link]

-

Wang, Y., et al. (2022). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. Journal of Chemical Information and Modeling, 62(1), 181-192. [Link]

-

Gayathri, V. (1984). Study of vibrational spectra and donacity of some sulphur-nitrogen compounds containing; thiocarbonyl grouping. [Doctoral dissertation, Indian Institute of Science]. [Link]

-

Wiesen, S. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds [Inaugural-Dissertation, Freie Universität Berlin]. [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-trichloromethyl pyridine (CAS 69045-78-9). [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CF3 rotation in 3-(trifluoromethyl)phenanthrene. X-ray diffraction and ab initio electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.brynmawr.edu [repository.brynmawr.edu]

- 11. researchgate.net [researchgate.net]

- 12. The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Elucidating the Mechanism of Action for 5-Chloro-4-trifluoromethyl-pyridin-2-OL: A Strategic Research Framework

An In-depth Technical Guide for Researchers

Abstract: 5-Chloro-4-trifluoromethyl-pyridin-2-OL is a halogenated pyridine derivative available for research purposes. However, its biological activity and mechanism of action (MoA) are not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive, in-depth framework for researchers and drug development professionals aiming to investigate this compound. It outlines a logical, multi-phase research program, from initial computational predictions and phenotypic screening to rigorous target identification, validation, and pathway analysis. The methodologies described herein are grounded in established, authoritative protocols, providing a self-validating system for generating robust and reproducible data.

Part 1: Foundational Analysis and Hypothesis Generation

The initial phase of any MoA study for a novel compound involves gathering preliminary data to form a testable hypothesis. This is achieved by combining computational analysis with broad-based cellular screening to identify a biological context in which the compound is active.

In Silico Profiling and Structural Analogue Search

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights into the potential bioactivity of 5-Chloro-4-trifluoromethyl-pyridin-2-OL. The core principle is to leverage its chemical structure to predict potential protein targets by comparing it to vast libraries of compounds with known biological activities.

Methodology:

-

Structure Acquisition: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or SDF file for 5-Chloro-4-trifluoromethyl-pyridin-2-OL from a chemical database such as PubChem.

-

Similarity Searching: Utilize platforms like ChEMBL or SwissTargetPrediction. These tools screen the query structure against databases of known ligands and their targets, identifying proteins that bind to structurally similar molecules.

-

Target Prioritization: The output will be a list of potential protein targets, ranked by a similarity score or probability. These targets should be critically evaluated for their biological plausibility and relevance to potential therapeutic areas.

Phenotypic Screening for Biological Activity

Phenotypic screening aims to identify a measurable change in cell behavior or function upon treatment with the compound, without a priori knowledge of the specific molecular target. A common starting point is to screen against a panel of diverse human cancer cell lines.

Experimental Protocol: Anti-Proliferation Assay (MTT/MTS Assay)

-

Cell Plating: Seed cells from a panel (e.g., NCI-60) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-Chloro-4-trifluoromethyl-pyridin-2-OL (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the existing medium in the plates with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

-

Viability Assessment: Add a tetrazolium salt reagent (like MTT or MTS) to each well. Live, metabolically active cells will reduce the salt into a colored formazan product.

-

Data Acquisition: After a 1-4 hour incubation with the reagent, measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the cell viability (%) against the log-concentration of the compound and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary:

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| U-87 MG | Glioblastoma | 8.7 |

| HCT116 | Colon Carcinoma | > 100 |

This initial screen would suggest the compound has selective activity against specific cell types (e.g., breast cancer and glioblastoma), guiding the focus of subsequent experiments.

Caption: Workflow for initial hypothesis generation.

Part 2: Unbiased Target Identification and Deconvolution

With a confirmed cellular phenotype, the next critical step is to identify the specific molecular target(s) responsible for this effect.[1][2] Target deconvolution can be approached using two main orthogonal strategies: direct biochemical methods that physically isolate the target based on its affinity for the compound, and genetic methods that identify genes modulating the cellular response to the compound.

Affinity-Based Target Identification: Chemical Proteomics

Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[3][4][5][6] The most common method involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its binding proteins.[7][8]

Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)

-

Probe Synthesis: Chemically synthesize an analogue of 5-Chloro-4-trifluoromethyl-pyridin-2-OL that incorporates a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization onto beads. This step is critical and must be designed to minimize disruption of the compound's biological activity.[3][9]

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose or streptavidin-coated magnetic beads.

-

Lysate Preparation: Culture the sensitive cells (e.g., U-87 MG) and prepare a native cell lysate, ensuring protein complexes remain intact.

-

Affinity Enrichment: Incubate the immobilized probe with the cell lysate. Target proteins will bind to the compound on the beads.

-

Wash Steps: Perform a series of stringent washes to remove non-specific protein binders. A crucial step is to include a competitive elution control, where the lysate is co-incubated with an excess of the free, unmodified compound. True targets will be outcompeted and will not bind to the beads in this control sample.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental sample but absent in the competitive control. Excise these bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Genetic-Based Target Identification: CRISPR-Cas9 Screening

CRISPR-Cas9 technology enables genome-wide loss-of-function screening to identify genes that, when knocked out, confer resistance to a drug.[10][11] The logic is that if a gene encoding the direct target of a cytotoxic compound is knocked out, the cell will no longer be sensitive to that compound and will survive treatment.[12]

Experimental Protocol: Genome-Wide CRISPR Knockout Resistance Screen

-

Library Transduction: Introduce a genome-scale library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing sensitive cells (e.g., U-87 MG) using lentiviral vectors. Each cell receives a single sgRNA designed to knock out a specific gene.

-

Initial Population Sampling: Collect a sample of the cell population before treatment to determine the initial representation of each sgRNA.

-

Drug Selection: Treat the remaining cell population with 5-Chloro-4-trifluoromethyl-pyridin-2-OL at a concentration that is lethal to the majority of cells (e.g., 3x IC50).

-

Recovery & Expansion: Allow the surviving cells to grow and expand. Cells with knockouts of genes essential for the compound's activity will be enriched in this surviving population.

-

Genomic DNA Extraction & Sequencing: Extract genomic DNA from both the initial and the final, drug-resistant populations.

-

sgRNA Analysis: Use next-generation sequencing (NGS) to amplify and count the sgRNA sequences present in each population.

-

Hit Identification: Identify sgRNAs that are significantly enriched in the drug-treated population compared to the initial population. The genes targeted by these sgRNAs are candidate targets or are essential components of the target pathway.[13]

Caption: Parallel workflows for target deconvolution.

Part 3: Target Validation and Pathway Elucidation

Identifying a candidate target is a major milestone, but it must be rigorously validated to confirm it is a genuine, functionally relevant target of the compound. This phase involves direct biochemical and cellular assays to prove engagement and functional modulation.

Biochemical Validation: Direct Target Interaction

If the putative target is an enzyme (e.g., a kinase, protease), its activity can be measured directly in a purified, cell-free system. This allows for the unambiguous determination of whether the compound can inhibit the enzyme's function.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Obtain a purified, recombinant version of the candidate target protein. Select a suitable substrate that produces a detectable signal (e.g., fluorescent, luminescent) upon enzymatic modification.

-

Assay Setup: In a multi-well plate, combine the enzyme and varying concentrations of 5-Chloro-4-trifluoromethyl-pyridin-2-OL. Include a no-inhibitor control and a no-enzyme control.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Incubate for a defined period and then measure the signal on a plate reader. The signal should be proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the log-concentration and determine the IC50 value. A potent IC50 in this assay provides strong evidence of direct enzymatic inhibition.[14][15]

Cellular Validation: Target Engagement in Live Cells

It is essential to confirm that the compound binds its target within the complex environment of a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact, live cells (e.g., U-87 MG) with either the vehicle control or a saturating concentration of 5-Chloro-4-trifluoromethyl-pyridin-2-OL.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[19]

-

Cell Lysis: Lyse the cells to release their protein contents.

-

Separation of Fractions: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble fraction, containing the non-denatured proteins, is collected.

-

Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using a quantitative method like Western Blotting or ELISA.

-

Melt Curve Generation: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample is direct evidence of target engagement in the cellular context.[20]

Pathway Elucidation: Downstream Signaling Analysis

Once the direct target is validated, the final step is to understand how modulating this target leads to the observed phenotype (e.g., decreased cell viability). This involves examining the signaling pathway downstream of the target.

Methodology: Western Blot Analysis of Pathway Markers

Assuming the validated target is a hypothetical "Kinase X" known to activate "Protein Y" via phosphorylation, the following experiment would be performed:

-

Cell Treatment: Treat sensitive cells with 5-Chloro-4-trifluoromethyl-pyridin-2-OL at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

-

An antibody against the phosphorylated form of Protein Y (p-Protein Y) will show if the compound inhibits the kinase's activity.

-

An antibody against total Protein Y will serve as a loading control.

-

An antibody against a marker of apoptosis (e.g., cleaved Caspase-3) will connect the target inhibition to the observed cell death phenotype.

-

-

Analysis: A dose-dependent decrease in the p-Protein Y signal, followed by an increase in cleaved Caspase-3, would provide a complete mechanistic link from direct target inhibition to the ultimate cellular outcome.

Caption: A logical flow for validating a candidate target.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

-

Wikipedia. (2023). Phenotypic screening. Available at: [Link]

-

Tan, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Kozar, V., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Chemical Biology & Drug Design. Available at: [Link]

-

Gilbert, L. A., & Weissman, J. S. (2015). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Cell, 163(3), 546-549. Available at: [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661–667. Available at: [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Spradlin, J. N., Hu, X., Ward, C. C., & Nomura, D. K. (2019). Chemical proteomics to identify molecular targets of small compounds. Current Opinion in Chemical Biology, 50, 10-17. Available at: [Link]

-

Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67–80. Available at: [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. Available at: [Link]

-

Wikipedia. (2023). Mechanism of action. Available at: [Link]

-

Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

-

Zhang, H., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 27(19), 6296. Available at: [Link]

-

Davis, R. L. (2020). Mechanism of action and target identification, a matter of timing in drug discovery. iScience, 23(9), 101487. Available at: [Link]

-

Biocompare. (2019). Target Identification and Drug Discovery with CRISPR. Available at: [Link]

-

Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Available at: [Link]

-

Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1145–1177. Available at: [Link]

-

Li, J., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 15-25. Available at: [Link]

-

Li, Y., et al. (2025). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Environment & Health. Available at: [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

-

GARDP Revive. (n.d.). Phenotypic screening. Available at: [Link]

-

Taylor, E. (2024). Drug Action Mechanisms and their Relevance for Therapeutics. Scholars Research Library. Available at: [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

Li, H., et al. (2024). Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. Foods, 13(1), 143. Available at: [Link]

-

Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Available at: [Link]

-

Sygnature Discovery. (n.d.). Phenotypic Screening. Available at: [Link]

-

Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. Chemical Communications, 49(89), 10453-10462. Available at: [Link]

-

Dai, L., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359483. Available at: [Link]

-

Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175–1191. Available at: [Link]

-

JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

-

Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 3. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. news-medical.net [news-medical.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Impact on Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into a pyridine ring has been a transformative event in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for trifluoromethylpyridine (TFMP) compounds. We will delve into the causality behind experimental choices, detail key protocols, and examine the impact of these unique molecules on the development of life-saving drugs and essential crop protection agents.

Genesis of a Privileged Scaffold: Early Discoveries

The journey of trifluoromethylpyridines begins with the broader history of organofluorine chemistry. A pivotal moment was the first synthesis of an aromatic compound bearing a trifluoromethyl group in 1898 by Frédéric Swarts.[1][2] Swarts demonstrated that benzotrichloride could be converted to benzotrifluoride using antimony trifluoride, a reaction that would later be adapted for industrial-scale production in the 1930s using hydrogen fluoride.[1][2]

It wasn't until 1947 that this methodology was successfully applied to the pyridine heterocycle.[1][3] In a process analogous to Swarts' work on benzotrichloride, picoline (methylpyridine) was first chlorinated to form a trichloromethylpyridine intermediate, which was then fluorinated to yield the corresponding trifluoromethylpyridine.[1][3] This seminal work laid the foundation for a new class of compounds, though it would take several decades for their full potential to be realized. The development of economically viable manufacturing processes in the early 1980s was a critical turning point that catalyzed extensive research and development into TFMP derivatives.[3]

The Synthetic Chemist's Toolkit: Evolution of Trifluoromethylpyridine Synthesis

The methods for synthesizing trifluoromethylpyridines have evolved from harsh, classical conditions to more sophisticated and selective modern techniques. Understanding this evolution is key to appreciating the versatility of this chemical scaffold.

Classical Halogen Exchange (Halex) Reactions

The foundational method for introducing the trifluoromethyl group is the halogen exchange (Halex) reaction, a cornerstone of industrial organofluorine chemistry. The Swarts reaction, in its various forms, exemplifies this approach.[4][5][6]

Conceptual Workflow: The Swarts Reaction

Caption: The Swarts reaction, a key halogen exchange method.

This method involves treating a trichloromethylpyridine with a fluorinating agent, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF), to progressively replace the chlorine atoms with fluorine.[2][7] While effective for large-scale production, these methods often require high temperatures, superatmospheric pressures, and corrosive reagents, posing significant engineering challenges.[7]

Experimental Protocol: Catalytic Liquid-Phase Fluorination of 2-chloro-5-(trichloromethyl)pyridine

-

Reactor Preparation: A corrosion-resistant pressure reactor is charged with a metal halide catalyst (e.g., a halide of antimony, tin, or titanium).[7]

-

Reactant Charging: 2-chloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF) are introduced into the reactor.[7]

-

Reaction Conditions: The mixture is heated to a temperature range of 100°C to 200°C under superatmospheric pressure.[7] The pressure helps to maintain the HF in the liquid phase and increases the reaction rate.

-

Monitoring and Workup: The reaction is monitored for the consumption of the starting material. Upon completion, the excess HF is carefully vented, and the crude product is isolated.

-

Purification: The resulting 2-chloro-5-(trifluoromethyl)pyridine is purified by distillation.

The causality for using superatmospheric pressure is to increase the efficiency of the fluorination process compared to non-pressurized reactions, leading to higher yields of the desired trifluoromethylpyridine compound.[7]

Industrial Synthesis of Key Building Blocks

The commercial success of many TFMP-containing products hinges on the efficient, large-scale synthesis of key chlorinated trifluoromethylpyridine intermediates. 3-Picoline is a common and cost-effective starting material for many of these processes.[8]

Synthetic Pathway: From 3-Picoline to 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

Caption: Industrial synthesis of 2,5-CTF from 3-picoline.

This multi-step process involves the initial N-oxidation of 3-picoline, followed by chlorination to introduce a chlorine atom at the 2-position of the pyridine ring.[8] Subsequent radical chlorination of the methyl group yields 2-chloro-5-(trichloromethyl)pyridine.[8][9] The final step is a halogen exchange reaction to produce the desired 2-chloro-5-(trifluoromethyl)pyridine, a crucial building block for many agrochemicals.[8]

Modern Trifluoromethylation Methods

While classical methods are workhorses for industrial production, modern synthetic chemistry has introduced more nuanced and selective ways to install the trifluoromethyl group, often under milder conditions. These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylation.

-

Nucleophilic Trifluoromethylation: This approach utilizes a trifluoromethyl anion equivalent (CF₃⁻) to attack an electrophilic center. Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) are widely used.[10][11] These methods are particularly effective for the trifluoromethylation of carbonyl compounds and imines.[10][12] The development of reagents derived from fluoroform, an inexpensive byproduct of Teflon manufacturing, represents a more sustainable approach to nucleophilic trifluoromethylation.[10][13]

-

Electrophilic Trifluoromethylation: These reactions employ reagents that deliver a trifluoromethyl cation equivalent (CF₃⁺) to a nucleophilic substrate.[2] The development of stable, easy-to-handle electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and hypervalent iodine compounds (Togni reagents), has been a major breakthrough.[2][14][15][16][17] These reagents have enabled the trifluoromethylation of a wide range of nucleophiles, including enolates, enamines, and electron-rich aromatic systems.[2][14][15]

-

Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF₃), which can then be used to functionalize various organic molecules, including heteroaromatics like pyridine.[18] While controlling regioselectivity can be challenging due to the high reactivity of the trifluoromethyl radical, recent advances have led to more selective C-H trifluoromethylation methods for pyridine rings.[19][20][21]

Impact on Agrochemicals: Protecting Global Food Supplies

The introduction of the trifluoromethylpyridine moiety has had a profound impact on the agrochemical industry, leading to the development of highly effective herbicides, fungicides, and insecticides.[1][22][23][24]

| Agrochemical | Class | Key Intermediate | Year Introduced |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | 1982 |

| Flazasulfuron | Herbicide | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 1986 |

| Picoxystrobin | Fungicide | 2-hydroxy-6-(trifluoromethyl)pyridine | ~1997 |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine | ~1990s |

Case Study: Fluazifop-butyl

Fluazifop-butyl was the first herbicide containing a trifluoromethylpyridine derivative to be commercialized, marking a significant milestone.[1][22] It is highly effective for controlling grass weeds in broadleaf crops.[22] Its synthesis relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[22]

Case Study: Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide from the strobilurin class.[25] Its synthesis demonstrates the modularity of using trifluoromethylpyridine building blocks.

Synthetic Protocol: Final Step in Picoxystrobin Synthesis

The industrial synthesis of picoxystrobin involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate.[25][26] The final step to form the active strobilurin structure is a condensation reaction.

-

Reactants: The key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, is reacted with trimethyl orthoformate and acetic anhydride.[25][26]

-

Reaction Conditions: The reaction is typically carried out with mild heating in the presence of a catalyst.[26] Acetic anhydride can also serve to neutralize byproducts, improving the overall yield.[26]

-

Purification: After the reaction is complete, the crude picoxystrobin is purified, often by column chromatography, to yield the final product.[25]

Mechanism of Action Logic: The trifluoromethyl-substituted pyridine ring is a crucial part of the picoxystrobin molecule.[25] The entire structure is designed to bind to the Qo site of the cytochrome bc1 complex in the fungal mitochondrial electron transport chain, which inhibits ATP production and leads to fungal cell death.[25]

Impact on Pharmaceuticals: Advancing Human Health

The unique properties conferred by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic properties—make the TFMP scaffold highly valuable in drug discovery.[27] This has led to the development of several FDA-approved drugs.[28][29]

Case Study: Pexidartinib

Pexidartinib is an orally available tyrosine kinase inhibitor used to treat tenosynovial giant cell tumors.[28] The synthesis of this complex molecule showcases the integration of a trifluoromethylpyridine moiety into a larger pharmacophore.

The synthesis of pexidartinib involves the use of 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine as a starting material, which ultimately forms the core of the trifluoromethylpyridine portion of the final drug molecule.[28] A key step in a reported synthesis is a tandem Tsuji–Trost reaction and Heck coupling to construct the central 1H-pyrrolo[2,3-b]pyridine core.[28]

Case Study: Pifeltro (Doravirine)

Pifeltro is an HIV-1 medication.[30] While the full synthesis is complex, the preparation of its trifluoromethylated pyridone core often starts from a corresponding methylated pyridine. This precursor undergoes chlorination and subsequent fluorination before being converted into the final pyridone structure.[30] This highlights the continued relevance of classical synthetic strategies in the production of modern pharmaceuticals.

The "Magic" of the Trifluoromethyl Group: Physicochemical Rationale

The trifluoromethyl group is often referred to as a "magic" group in medicinal chemistry, and for good reason. Its unique combination of properties significantly influences a molecule's biological activity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism at that position, increasing the drug's half-life.[27]

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its biological target.[27]

-

Electronic Effects: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby functional groups, affecting a molecule's binding affinity to its target protein.[27]

-

Bioisosterism: The trifluoromethyl group is considered a bioisostere of the isopropyl group in terms of size, allowing it to occupy similar binding pockets while offering distinct electronic and metabolic properties.[31]

The combination of these properties with the unique characteristics of the pyridine ring—a bioisostere for phenyl rings with altered solubility and metabolic profiles—creates a powerful and versatile scaffold for designing novel bioactive compounds.[1][23]

Conclusion and Future Outlook

From its theoretical beginnings in the late 19th century to its first successful synthesis on a pyridine ring in 1947, the trifluoromethylpyridine moiety has become an indispensable component in the design of modern agrochemicals and pharmaceuticals. The evolution of synthetic methodologies, from high-pressure industrial processes to sophisticated, selective laboratory techniques, has made a vast chemical space accessible to researchers. As our understanding of structure-activity relationships deepens and new synthetic methods emerge, the trifluoromethylpyridine core is poised to remain a central and highly valued scaffold in the ongoing quest for safer, more effective chemical solutions to global challenges in health and agriculture.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11123-11140. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

- Riggs, R. D. (1987). U.S. Patent No. 4,650,875. U.S.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Javed, I., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Hirsekorn, K. F. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 57. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 13(18), 4782–4785. [Link]

- CN103626691A - Picoxystrobin preparation method. (n.d.).

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.).

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 57. [Link]

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. (n.d.).

-

Bode Research Group. (2012). Trifluoromethylation. ETH Zurich. [Link]

-

Hosoya, T., et al. (2019). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Studer, A. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(10), 5974-5987. [Link]

-

Sathee NEET. (n.d.). Chemistry Swarts Reaction. [Link]

-

University of Michigan. (n.d.). Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. Flintbox. [Link]

-

Li, J., Qian, B., & Huang, H. (2017). New Manufacturing Route to Picoxystrobin. Organic Process Research & Development, 21(1), 88–91. [Link]

-

Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(23), 6201–6206. [Link]

-

Swartz reaction. (2022, August 22). YouTube. [Link]

- CN112679422A - Preparation method of picoxystrobin. (n.d.).

-

Hosoya, T., et al. (2019). (PDF) 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link]

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.).

-

BYJU'S. (n.d.). Swarts reaction mechanism. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2018). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science, 9(43), 8235–8240. [Link]

-

Cole, D. E., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry, 88(14), 9878–9887. [Link]

-

Carcenac, Y., et al. (2006). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

AERU. (n.d.). Picoxystrobin (Ref: ZA 1963). University of Hertfordshire. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 27. nbinno.com [nbinno.com]

- 28. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ethz.ch [ethz.ch]

Potential therapeutic targets of 5-Chloro-4-trifluoromethyl-pyridin-2-OL

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-4-trifluoromethyl-pyridin-2-OL

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern medicinal and agrochemical science, bestowing unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall biological activity.[1][2] This guide focuses on 5-Chloro-4-trifluoromethyl-pyridin-2-OL, a specific TFMP derivative for which public data is limited. By examining its close structural analog, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, and related pyridinone compounds, we can infer and propose high-probability therapeutic targets. This document provides a detailed exploration of these potential targets, the rationale for their selection, and robust experimental protocols for their validation. The primary inferred targets discussed are the PI3K/mTOR signaling pathway , implicated in oncology, and the G-protein-coupled receptor 119 (GPR119) , relevant to metabolic diseases.

Introduction: The Rationale for Investigating 5-Chloro-4-trifluoromethyl-pyridin-2-OL

The pyridine ring is a cornerstone of many pharmaceuticals, and its substitution with electron-withdrawing groups like trifluoromethyl (CF3) and chlorine (Cl) can significantly modulate its biological profile.[2][3] The CF3 group, in particular, is known to enhance lipophilicity and metabolic stability, often leading to improved potency and pharmacokinetic properties.[2]

While direct studies on 5-Chloro-4-trifluoromethyl-pyridin-2-OL are not extensively published, substantial evidence from its immediate chemical neighborhood provides a strong foundation for targeted investigation. The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This is significant, as both pyridin-2-amine and pyridin-2(1H)-one cores have been successfully developed into clinical candidates.

This guide leverages data from these closely related analogs to build a predictive case for the therapeutic potential of 5-Chloro-4-trifluoromethyl-pyridin-2-OL, focusing on two distinct and high-value target classes.

Primary Inferred Target Family: The PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a prime target for oncology drug development.[4]

Evidence & Causality

The most compelling evidence for targeting the PI3K pathway comes from the direct analog, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride . This compound has been identified as a potent inhibitor of PI3K, demonstrating inhibitory concentrations (IC50) in the nanomolar range against various cancer cell lines.[3]

Further supporting this hypothesis, a separate study on triazine-based PI3K/mTOR inhibitors found that incorporating a 2-aminopyridine moiety was active, and specifically, the addition of a C4-trifluoromethyl group significantly enhanced cellular potency and enzymatic targeting of PI3Kα .[4] This highlights the critical role of the exact substitution pattern present in the compound of interest. The combination of the 2-substituted pyridine core and the 4-CF3 group appears to be highly favorable for PI3K inhibition.

Proposed Signaling Pathway

The diagram below illustrates the central role of PI3K and mTOR in cell signaling, which is the pathway hypothetically modulated by 5-Chloro-4-trifluoromethyl-pyridin-2-OL.

Caption: PI3K/mTOR signaling pathway and the proposed point of inhibition.

Experimental Validation: PI3K Enzyme Inhibition Assay

To empirically validate the hypothesis that 5-Chloro-4-trifluoromethyl-pyridin-2-OL inhibits PI3K, a biochemical enzyme inhibition assay is the gold standard. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method.

Protocol: TR-FRET Kinase Assay for PI3Kα

-

Principle: The assay measures the phosphorylation of the substrate PIP2 to PIP3. A biotinylated PIP2 substrate is used, along with an anti-PIP3 antibody labeled with a fluorescent acceptor (e.g., d2) and streptavidin labeled with a fluorescent donor (e.g., Europium cryptate). In the presence of PIP3, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will block PIP3 production, reducing the signal.

-

Materials:

-

Recombinant human PI3Kα enzyme.

-

Biotin-PIP2 substrate.

-

ATP.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

-

5-Chloro-4-trifluoromethyl-pyridin-2-OL (test compound) serially diluted in DMSO.

-

Known PI3K inhibitor (positive control, e.g., Alpelisib).

-

Detection reagents: Europium-cryptate labeled Streptavidin and d2-labeled anti-PIP3 antibody.

-

384-well low-volume white assay plates.

-

TR-FRET plate reader.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 1 nM. Then, dilute further into the assay buffer.

-

Add 2 µL of the diluted compound or control (DMSO for negative control, positive control inhibitor) to the wells of the 384-well plate.

-

Add 4 µL of the PI3Kα enzyme and biotin-PIP2 substrate mix (prepared in assay buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for the enzyme) to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection mix (containing EDTA to chelate Mg2+ and the FRET pair antibodies).

-

Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

-

Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

-